2-Phenyl-1,3-dithiolane
Overview
Description
2-Phenyl-1,3-dithiolane is an organic compound characterized by a five-membered ring containing two sulfur atoms and one phenyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. It is often used as a building block in the synthesis of more complex molecules and has applications in various fields, including pharmaceuticals and materials science.
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-1,3-dithiolane are metal ions, specifically thallium (III), mercury (II), mercury (I), and silver (I) ions . These ions interact with the compound, promoting its hydrolysis .
Mode of Action
The interaction between this compound and its targets involves the rapid formation of a 1:1-adduct between the metal ion and the dithiane . This is followed by a slow ring-opening step . The efficiency of these reactions varies with the type of metal ion, with thallium (III) being the most efficient, followed by mercury (II), mercury (I), and silver (I) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is its own hydrolysis, promoted by the aforementioned metal ions . The hydrolysis process involves the formation of an adduct with the metal ion, followed by a slow ring-opening step
Result of Action
Its primary known action is the promotion of its own hydrolysis when in the presence of certain metal ions
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain metal ions can promote its hydrolysis . Additionally, the solvent environment can impact the reaction. For example, an increase in the dioxane content of the solvent to 20% (v/v) has relatively little effect on the reaction .
Biochemical Analysis
Cellular Effects
It has been suggested that this compound may have antimelanogenic effects .
Molecular Mechanism
It is known that the compound can undergo hydrolysis in the presence of certain metal ions
Temporal Effects in Laboratory Settings
It has been suggested that the compound can undergo hydrolysis in the presence of certain metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyl-1,3-dithiolane can be synthesized through the dithioacetalization of benzaldehyde with 1,2-ethanedithiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as silica-supported perchloric acid, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide, titanocene dichloride.
Hydrolysis: Thallium (III), mercury (II), mercury (I), and silver (I) ions.
Substitution: Organolithium reagents such as butyllithium.
Major Products:
Oxidation: 2-Phenyl monosulfoxide.
Hydrolysis: Benzaldehyde or corresponding ketones.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Scientific Research Applications
2-Phenyl-1,3-dithiolane has several applications in scientific research:
Comparison with Similar Compounds
1,3-Dithiane: Similar to 2-Phenyl-1,3-dithiolane but with a six-membered ring.
2-Phenyl-1,3-dithiane: Contains an additional methylene group compared to this compound.
1,3-Dithiolane-1-oxide: An oxidized form of 1,3-dithiolane with a sulfoxide group.
Uniqueness: this compound is unique due to its five-membered ring structure, which imparts distinct reactivity compared to its six-membered counterparts. Its ability to form stable complexes with metal ions and undergo selective oxidation makes it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-phenyl-1,3-dithiolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10S2/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBPDPLCHXWHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1028844-22-5 | |
Record name | 1,3-Dithiolane, 2-phenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1028844-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30204695 | |
Record name | 1,3-Dithiolane, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-55-7 | |
Record name | 2-Phenyl-1,3-dithiolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5616-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenyl-1,3-dithiolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005616557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenyl-1,3-dithiolane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dithiolane, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Phenyl-1,3-dithiolane | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FVQ28Z7PB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-Phenyl-1,3-dithiolane influence its reactivity?
A1: The presence of the phenyl group at the C2 position of the 1,3-dithiolane ring significantly impacts its reactivity. Research has shown that the phenyl group introduces steric hindrance, influencing the stereoselectivity of oxidation reactions. For instance, oxidation of this compound with sodium metaperiodate or m-chloroperoxybenzoic acid predominantly yields the trans-1-oxide. This selectivity arises from the oxidant preferentially attacking from the less hindered side of the molecule, opposite the bulky phenyl group. []
Q2: Can this compound be hydrolyzed, and what factors influence this process?
A2: Yes, this compound can undergo hydrolysis, and this process can be significantly accelerated by metal ions such as mercury(II) and thallium(III). [, ] The kinetics of these metal ion-promoted hydrolyses are complex and depend on factors like pH, anion concentration, and the specific metal ion involved. Studies suggest that the reaction proceeds through the formation of a metal ion-dithiolane adduct, followed by a slow ring-opening step.
Q3: How does the presence of the sulfur atoms in this compound affect its interaction with metal ions?
A3: The sulfur atoms in this compound act as donor atoms, enabling the molecule to form stable complexes with metal ions like mercury(I). [] This interaction is analogous to the behavior observed with other sulfur-containing ligands. The stability and stoichiometry of these complexes can vary depending on the specific metal ion and counterions present.
Q4: Has this compound been investigated as a substrate for enzymatic reactions?
A4: Yes, research has explored the biotransformation of this compound using enzymes like Toluene dioxygenase (TDO). [] TDO-catalyzed dioxygenation of this compound primarily yields the corresponding cis-dihydrodiol, with the cis-dihydrodiol sulfoxide identified as a minor product. These findings highlight the potential for utilizing enzymes to achieve regio- and stereoselective oxidations of this compound.
Q5: Can this compound undergo photosolvolysis?
A5: Yes, studies have demonstrated that 2-alkoxy-2-phenyl-1,3-dithiolanes, including 2-methoxy- and 2-ethoxy-2-phenyl-1,3-dithiolane, are susceptible to photosolvolysis. [] Irradiation with a low-pressure mercury lamp in a neutral aqueous solution leads to hydrolysis, producing the corresponding thioester. Interestingly, conducting the irradiation in an alcoholic solution facilitates alcohol exchange.
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